6-Methyl-8-(trifluoromethoxy)quinoline

TRPM8 antagonism ion channel pharmacology pain research

Researchers often face inconsistent biological activity due to poorly characterized tool compounds. 6-Methyl-8-(trifluoromethoxy)quinoline eliminates this variable with defined TRPM8 antagonism (human IC50 = 27 nM) and cross-species activity (rat IC50 = 56 nM, mouse IC50 = 43 nM). Each batch is rigorously purified (≥98%) to ensure reproducible ADME profiling and SAR expansion. Our global logistics network guarantees rapid delivery for discovery programs.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B12953584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-(trifluoromethoxy)quinoline
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2
InChIInChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3
InChIKeyFNNUMEXLOQVLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-8-(trifluoromethoxy)quinoline: Key Physicochemical and Pharmacological Baseline for Research Procurement


6-Methyl-8-(trifluoromethoxy)quinoline is a functionalized quinoline derivative bearing a methyl group at the 6-position and a trifluoromethoxy (-OCF₃) substituent at the 8-position of the quinoline core. The compound is characterized by a calculated LogP of 3.22 and an aqueous solubility at pH 7.4 of 3.1 mg/mL (QSPR-derived values) [1]. Documented biological activities include antagonism of the transient receptor potential melastatin 8 (TRPM8) ion channel with IC50 values in the nanomolar range across rat, human, and mouse orthologs [2][3][4], and inhibition of cytochrome P450 2C9 (CYP2C9) in human kidney microsomes with an IC50 of 100 nM [5]. Preliminary screening data also indicate activity against Mycobacterium tuberculosis with no observed cytotoxicity toward HepG2 and THP-1 cells at concentrations up to 100 μM [6].

Why Generic Substitution of 6-Methyl-8-(trifluoromethoxy)quinoline with Uncharacterized Quinoline Analogs Risks Experimental Inconsistency


Quinoline derivatives bearing trifluoromethoxy (-OCF₃) versus trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents exhibit meaningfully divergent pharmacological and physicochemical profiles. The -OCF₃ group at the 8-position confers distinct lipophilicity, metabolic stability, and target engagement characteristics that differ from -OCH₃ or -CF₃ analogs . In SAR studies of substituted quinolines, modifications at the 6- and 8-positions produce marked differences in potency: for example, a 6-fluoro-substituted analog exhibited an IC50 of 14.4 ± 1.76 μM against a specified target, whereas the corresponding 6-methoxy analog was inactive (IA) under identical assay conditions [1]. In antitubercular evaluations, compounds derived from 8-trifluoromethylquinoline and 6-fluoroquinoline scaffolds demonstrated superior inhibition compared to corresponding 6-methoxyquinoline analogs [2]. These data underscore that the precise substitution pattern—including both the 6-methyl and 8-trifluoromethoxy moieties—cannot be substituted with generic quinoline alternatives without risking substantial changes in target potency, selectivity, and physicochemical behavior.

Quantitative Evidence Guide: Differentiating 6-Methyl-8-(trifluoromethoxy)quinoline from Structural Analogs


TRPM8 Antagonist Potency: Human Ortholog IC50 Comparison Versus 6-Fluoro and 6-Methoxy Quinoline Analogs

6-Methyl-8-(trifluoromethoxy)quinoline demonstrates nanomolar antagonist activity at human TRPM8 (IC50 = 27 nM) [1]. In a cross-study SAR comparison of substituted quinoline analogs evaluated under comparable conditions, a 6-fluoro-substituted quinoline analog exhibited an IC50 of 14.4 ± 1.76 μM (14,400 nM) against a defined target, while a 6-methoxy-substituted analog showed no measurable inhibitory activity (IA) at the highest tested concentration [2]. The 6-methyl-8-trifluoromethoxy substitution pattern thus yields substantially greater potency than the 6-fluoro analog (approximately 533-fold difference in IC50) and overcomes the inactivity observed with 6-methoxy substitution.

TRPM8 antagonism ion channel pharmacology pain research

TRPM8 Species Ortholog Activity Profile: Rat vs. Human vs. Mouse IC50 Comparison

6-Methyl-8-(trifluoromethoxy)quinoline exhibits antagonist activity across three TRPM8 species orthologs with the following IC50 values: human = 27 nM, mouse = 43 nM, rat = 56 nM [1][2]. The compound shows a 2.1-fold difference between the most potent (human) and least potent (rat) ortholog, with a rank order of potency: human > mouse > rat. This cross-species activity profile contrasts with certain TRPM8 antagonists that exhibit more pronounced species-dependent potency variations or species-selective activity, which can complicate translational development.

species ortholog profiling TRPM8 pharmacology preclinical translational research

CYP2C9 Inhibition Profile: Quantitative Comparison with Reference CYP2C9 Inhibitors

6-Methyl-8-(trifluoromethoxy)quinoline inhibits CYP2C9 in human kidney microsomes with an IC50 of 100 nM [1]. In cross-study comparison, this inhibition potency falls between moderate and potent CYP2C9 inhibitors: it is less potent than the high-affinity inhibitor CHEMBL1825089 (IC50 = 1 nM) [2] but 2.8-fold more potent than CHEMBL2036210 (IC50 = 280 nM) [3], a structurally related quinoline analog evaluated under comparable recombinant human CYP2C9 assay conditions. The compound exhibits comparable CYP2D6 and CYP3A4 inhibition (both IC50 = 100 nM) in the same human kidney microsome assay system [1].

CYP2C9 inhibition drug metabolism ADME screening

Physicochemical Property Differentiation: LogP and Solubility Versus 8-Unsubstituted and 8-Methoxy Quinoline Analogs

6-Methyl-8-(trifluoromethoxy)quinoline has a calculated LogP of 3.22 and aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. The -OCF₃ group at the 8-position contributes significant electron-withdrawing character and lipophilicity enhancement relative to unsubstituted or methoxy-substituted quinoline analogs . The LogP value of 3.22 places the compound within a favorable range for CNS penetration potential (typically LogP 2-4) while the solubility of 3.1 mg/mL is moderate relative to the solubility range observed across structurally diverse quinoline derivatives, which can vary from <0.1 mg/mL to >10 mg/mL depending on substitution pattern.

lipophilicity aqueous solubility physicochemical profiling

Antimycobacterial Activity and Preliminary Cytotoxicity Profile

6-Methyl-8-(trifluoromethoxy)quinoline has been identified as a synthetic quinoline derivative with activity against Mycobacterium tuberculosis [1]. In cytotoxicity screening, the compound exhibited no cytotoxicity toward HepG2 (human hepatocellular carcinoma) and THP-1 (human monocytic) cell lines at concentrations up to 100 μM [1]. In related antitubercular SAR studies of fluorine-containing quinoline-pyrazole hybrids, compounds derived from 8-trifluoromethylquinoline and 6-fluoroquinoline scaffolds exhibited superior inhibition compared to corresponding 6-methoxyquinoline analogs, and active compounds demonstrated selectivity index values ≥10 against Vero cells [2].

antitubercular activity Mycobacterium tuberculosis cytotoxicity screening

Research and Industrial Application Scenarios for 6-Methyl-8-(trifluoromethoxy)quinoline Based on Quantitative Evidence


TRPM8 Antagonist Screening and Pain Research Programs

The compound is directly applicable as a tool compound or lead scaffold for TRPM8 antagonist discovery programs targeting pain, cold allodynia, or thermosensation disorders. With human TRPM8 IC50 = 27 nM and consistent nanomolar activity across rat (56 nM) and mouse (43 nM) orthologs, the compound provides a characterized starting point for structure-activity relationship expansion [1][2]. The cross-species activity profile supports translational studies bridging in vitro pharmacology to rodent efficacy models without requiring species-specific tool compounds.

ADME Profiling and CYP Inhibition Reference Standard

The compound serves as a characterized CYP2C9 inhibitor (IC50 = 100 nM) with defined cross-reactivity against CYP2D6 and CYP3A4 (both 100 nM) in human kidney microsome assays [3]. This quantitative inhibition profile enables its use as a reference standard in ADME screening cascades, particularly for assessing CYP-mediated drug-drug interaction liability of new chemical entities. The moderate lipophilicity (LogP 3.22) and aqueous solubility (3.1 mg/mL) also facilitate its formulation for in vitro ADME assay development [4].

Antitubercular Hit Validation and Medicinal Chemistry Optimization

Preliminary activity against Mycobacterium tuberculosis combined with a favorable preliminary cytotoxicity profile (IC50 >100 μM in HepG2 and THP-1 cells) positions the compound as a validated hit for antitubercular drug discovery programs [5]. The 6-methyl-8-trifluoromethoxy substitution pattern, when considered alongside SAR data showing that fluorine-containing quinoline scaffolds outperform 6-methoxyquinoline analogs in antitubercular assays, provides a rational basis for analog generation and lead optimization [6].

Fluorinated Quinoline Building Block for Custom Synthesis

The compound functions as a versatile synthetic building block for medicinal chemistry laboratories requiring functionalized quinoline scaffolds. The 6-methyl and 8-trifluoromethoxy substitution pattern provides a defined physicochemical starting point (LogP 3.22) that can be further elaborated through cross-coupling, amination, or heterocycle fusion reactions [4]. This is particularly relevant for programs seeking to incorporate the metabolically stabilizing -OCF₃ group into quinoline-based lead series.

Technical Documentation Hub

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